molecular formula C13H18ClN3S B4105848 N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride

N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B4105848
M. Wt: 283.82 g/mol
InChI Key: OILWPPFRBAYQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been shown to bind to certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may be beneficial in the treatment of inflammatory diseases. It has also been shown to have anti-cancer properties, which may be due to its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is its wide range of biological activities. This makes it a promising candidate for the development of new drugs. Additionally, the compound has been extensively studied, and its synthesis method has been optimized over the years. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain in large quantities, and its stability may be affected by certain environmental factors.

Future Directions

There are several future directions for the study of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its mechanism of action, which may lead to a better understanding of its biological activities. Additionally, the compound may be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, the synthesis method may be further optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-8-9(2)17-13-11(8)12(14-7-15-13)16-10-5-3-4-6-10;/h7,10H,3-6H2,1-2H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWPPFRBAYQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCCC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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